molecular formula C24H24N4O6 B14951130 ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate

Cat. No.: B14951130
M. Wt: 464.5 g/mol
InChI Key: KLJLCQZPDCBGCL-WFGHSQTGSA-N
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Description

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an indole ring, an ethyl ester group, and multiple amide linkages, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the ethyl ester group: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

    Amide bond formation: The amide linkages are formed through condensation reactions between carboxylic acids and amines, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like amines or alcohols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, alcohols, under basic or acidic conditions

Major Products

    Oxidation: Oxo derivatives

    Reduction: Amines

    Substitution: New amide or ester derivatives

Scientific Research Applications

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and ester groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can be compared with similar compounds such as:

Properties

Molecular Formula

C24H24N4O6

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-[[2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetyl]diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C24H24N4O6/c1-3-34-22(31)15-28-18-10-6-5-9-17(18)23(24(28)32)27-26-21(30)14-25-20(29)13-12-16-8-4-7-11-19(16)33-2/h4-13,32H,3,14-15H2,1-2H3,(H,25,29)/b13-12+,27-26?

InChI Key

KLJLCQZPDCBGCL-WFGHSQTGSA-N

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C=CC3=CC=CC=C3OC

Origin of Product

United States

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